Methyl 3,3-dimethylpyrrolidine-2-carboxylate hydrochloride
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Overview
Description
Methyl 3,3-dimethylpyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is commonly used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3-dimethylpyrrolidine-2-carboxylate hydrochloride typically involves the reaction of 3,3-dimethylpyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography to ensure it meets the required specifications for pharmaceutical or chemical use.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-dimethylpyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Corresponding amines.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 3,3-dimethylpyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3,3-dimethylpyrrolidine-2-carboxylate hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor or a substrate for enzymatic reactions. The molecular targets and pathways involved vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,3-dimethylpyrrolidine-2-carboxylate
- 3,3-Dimethylpyrrolidine-2-carboxylic acid
- Ethyl 3,3-dimethylpyrrolidine-2-carboxylate
Uniqueness
Methyl 3,3-dimethylpyrrolidine-2-carboxylate hydrochloride is unique due to its specific ester and hydrochloride functionalities, which confer distinct chemical properties and reactivity. These features make it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
methyl 3,3-dimethylpyrrolidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2)4-5-9-6(8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFZJFDFJWQRQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1C(=O)OC)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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